molecular formula C13H20N2O2 B7844946 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide

2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide

Cat. No.: B7844946
M. Wt: 236.31 g/mol
InChI Key: JJDVEFQSTYUVRL-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group, an isopropyl group, and a methoxy-benzyl group attached to an acetamide backbone, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide typically involves the following steps:

  • Amination: The starting material, 4-methoxy-benzylamine, is reacted with isopropylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the intermediate N-isopropyl-N-(4-methoxy-benzyl)-acetamide.

  • Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Secondary amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases due to its biological activity.

  • Industry: It can be used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can interact with enzymes and receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-isopropyl-N-(4-methoxy-benzyl)-acetamide: Lacks the amino group.

  • 2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide: Similar structure but with a different position of the methoxy group on the benzyl ring.

Uniqueness: 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-amino-N-[(4-methoxyphenyl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(2)15(13(16)8-14)9-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDVEFQSTYUVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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